

Technical Whitepaper: Vepdegestrant (ARV-471) - Mechanism, Target Engagement, and E3 Ligase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	SP-471					
Cat. No.:	B15565710	Get Quote				

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vepdegestrant (also known as ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to target the estrogen receptor (ER) for degradation.[1][2] Developed for the treatment of estrogen receptor-positive (ER+)/HER2-negative breast cancer, Vepdegestrant represents a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate the key driver of tumor proliferation in this cancer subtype.[3][4] This document provides an in-depth technical overview of Vepdegestrant's mechanism of action, the specifics of its interaction with the target protein (ERα) and the Cereblon (CRBN) E3 ubiquitin ligase, quantitative efficacy data, and the key experimental protocols used to characterize this interaction.

Core Mechanism of Action: PROTAC-Mediated Degradation

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the ER and a distinct ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[5][6] Its mechanism is distinct from traditional inhibitors or selective ER degraders (SERDs) like fulvestrant, which primarily act through antagonism and indirect induction of degradation.[2]

Foundational & Exploratory

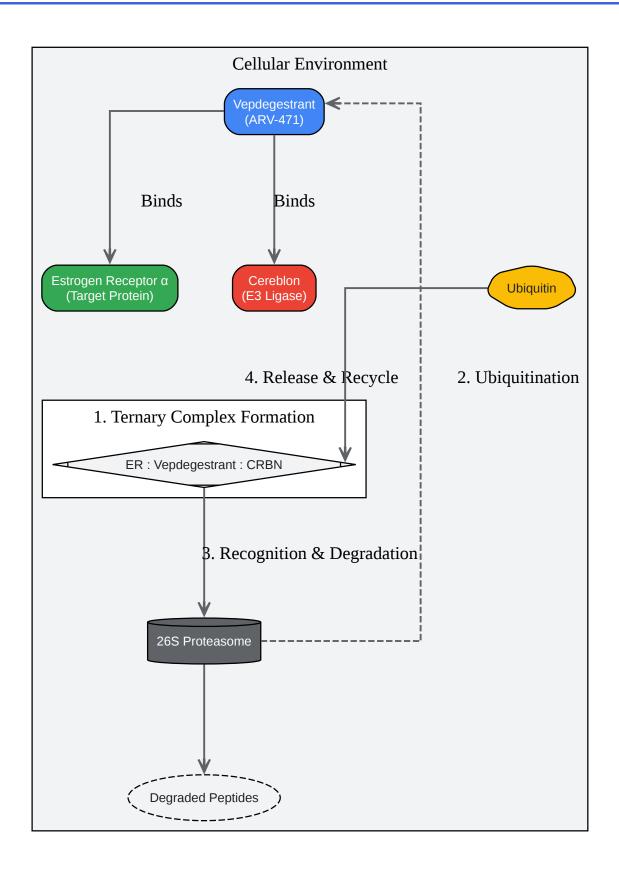




The core mechanism involves the following key steps:

- Ternary Complex Formation: Vepdegestrant simultaneously binds to the ligand-binding domain of the Estrogen Receptor (target Protein of Interest - POI) and the Cereblon (CRBN) E3 ligase.[2][7] This proximity-induced event results in the formation of a stable ternary complex (ER-Vepdegestrant-CRBN).[5]
- Ubiquitination: The recruitment of CRBN to the ER facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the ER.[4][8]
- Proteasomal Degradation: The poly-ubiquitinated ER is recognized by the 26S proteasome, which unfolds and degrades the receptor into smaller peptides, effectively eliminating it from the cell.[6][9]
- Catalytic Cycle: After the ER is degraded, Vepdegestrant is released and can bind to another ER protein, enabling a single molecule to induce the degradation of multiple target proteins.
 [6]





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Caption: Mechanism of Action for Vepdegestrant (ARV-471).



Quantitative Data Summary

Vepdegestrant demonstrates potent and robust degradation of both wild-type and mutant ER, leading to superior anti-tumor activity compared to fulvestrant in preclinical models.[9][10]

Table 1: In Vitro Degradation and Activity

Parameter	Cell Line	Value	Notes	Source(s)
DC₅₀ (ER Degradation)	ER+ Breast Cancer Lines	~1-2 nM	Half-maximal degradation concentration.	[3][9][11]
DC50 (ERα Degradation)	MCF-7	1.8 nM	Specific measurement in a key ER+ cell line.	[12]
Max Degradation (D _{max})	ER+ Breast Cancer Lines	≥90%	Maximum observed degradation of ER protein.	[10]
IC50 (ER Antagonism)	T47D-KBluc	3 nM	Antagonism of estradiol-bound ER/ERE-driven luciferase expression.	[7]

Table 2: In Vivo Efficacy (Preclinical Xenograft Models)



Model Type	Treatment	Tumor Growth Inhibition (TGI)	ER Protein Reduction	Source(s)
MCF7 Orthotopic Xenograft	Vepdegestrant (monotherapy)	87% - 123%	>90%	[9][10]
MCF7 Orthotopic Xenograft	Fulvestrant (comparator)	31% - 80%	N/A	[10]
ST941/HI PDX (Y537S mutant)	Vepdegestrant (10 mg/kg)	102% (regression)	Significantly reduced	[9][10]
MCF7 Xenograft	Vepdegestrant + CDK4/6i	~130%	Significantly reduced	[9]

Key Experimental Protocols

The characterization of Vepdegestrant's activity relies on a suite of biochemical and cell-based assays.

Western Blot for ER Degradation

This assay directly measures the reduction in cellular ER protein levels following treatment with Vepdegestrant.

- Principle: Cells are treated with varying concentrations of Vepdegestrant. Cell lysates are then separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ERα and a loading control (e.g., α-tubulin or β-actin) to quantify the remaining ER protein.[7][13]
- Methodology:
 - Cell Culture: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded and allowed to adhere.
 - Treatment: Cells are incubated with a dose-response curve of Vepdegestrant for a specified time (e.g., 4 to 72 hours).[13]
 - Lysis: Cells are washed and lysed to extract total protein.

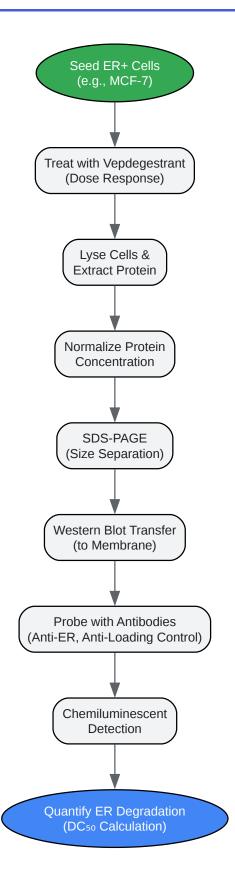






- Quantification & Electrophoresis: Protein concentration is normalized across samples,
 which are then run on an SDS-PAGE gel.
- Blotting & Detection: Proteins are transferred to a PVDF membrane, blocked, and incubated with primary antibodies for ERα and a loading control, followed by secondary antibody incubation and chemiluminescent detection.
- Analysis: Band intensities are quantified, and ER levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.





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Caption: Experimental Workflow for Quantifying ER Degradation.



Ternary Complex Formation Assays

- Principle: These assays confirm the cooperative binding of Vepdegestrant to both ER and CRBN.
- Methodologies:
 - AlphaLISA: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to demonstrate proximity. For instance, a CRBN-DDB1:probe displacement assay showed a 17-fold left shift in the IC₅₀ of Vepdegestrant in the presence of the ER ligandbinding domain (ER-LBD), confirming cooperative ternary complex formation.[7]
 - Size-Exclusion Chromatography (SEC): SEC was used to show that ER-LBD co-migrates with the CRBN-DDB1 complex to a higher molecular weight fraction only in the presence of Vepdegestrant, directly demonstrating the formation of the larger ternary complex.[7]
 - Cryo-Electron Microscopy (Cryo-EM): Cryo-EM was utilized to solve the high-resolution structure of the CRBN-DDB1:Vepdegestrant:ER ternary complex, providing definitive structural evidence of the interaction.[7]

Signaling Pathway Context

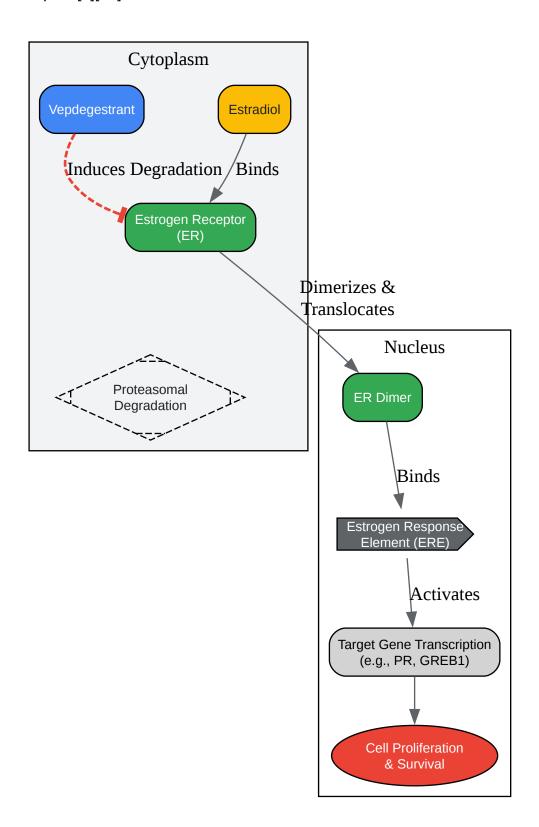
ERα is a ligand-activated transcription factor and a primary driver in the majority of breast cancers.[4] Its signaling pathway is central to tumor growth and survival.

- Activation: In the absence of a ligand, ER resides in the cytoplasm. Upon binding to its natural ligand, estradiol, it dimerizes and translocates to the nucleus.
- Transcription: In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
- Gene Expression: This binding recruits co-activators and initiates the transcription of genes that promote cell proliferation, survival, and growth (e.g., PR, GREB1, TFF1).[9]

Vepdegestrant-mediated degradation of ER removes the central node of this pathway. By eliminating the receptor, it prevents the transcription of these essential growth-promoting



genes, irrespective of estradiol presence or mutations in the ER that confer resistance to other endocrine therapies.[9][10]



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Caption: Vepdegestrant's Interruption of the ER Signaling Pathway.

Conclusion

Vepdegestrant (ARV-471) exemplifies the potential of targeted protein degradation as a therapeutic strategy. By hijacking the cellular ubiquitin-proteasome system via the E3 ligase Cereblon, it induces the direct and efficient elimination of the estrogen receptor, a key oncogenic driver.[2][14] Preclinical data demonstrate its superior efficacy in degrading ER and inhibiting tumor growth compared to standard-of-care agents.[10] The detailed characterization of its mechanism provides a robust framework for its ongoing clinical development in patients with ER+/HER2- breast cancer.[1][14]

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